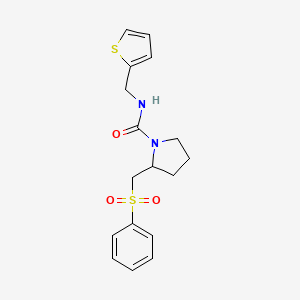

2-((phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Description

2-((Phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a pyrrolidine-1-carboxamide derivative characterized by:

- Pyrrolidine core: A five-membered saturated ring with a carboxamide group at position 1.

- Substituents:

- 2-((Phenylsulfonyl)methyl): A phenylsulfonyl group attached to a methylene spacer at position 2 of the pyrrolidine ring. This group is strongly electron-withdrawing, enhancing metabolic stability and influencing electronic properties.

- N-(Thiophen-2-ylmethyl): A thiophene moiety (aromatic sulfur-containing heterocycle) linked via a methylene group to the carboxamide nitrogen. Thiophene contributes to π-π stacking interactions and may modulate bioavailability.

Hypothetical Molecular Formula: C₁₇H₂₁N₂O₃S₂ (calculated).

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-17(18-12-15-7-5-11-23-15)19-10-4-6-14(19)13-24(21,22)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPPBKOXXABYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NCC2=CC=CS2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a novel pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenylsulfonyl group and a thiophen-2-ylmethyl moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. Research indicates that derivatives with similar structures exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds containing thiophene rings have been shown to possess potent antibacterial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies suggest that similar pyrrolidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is critical in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Research indicates that compounds with a pyrrolidine core exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, the structure of this compound may allow it to interact with specific molecular targets involved in cancer progression.

| Study | Findings |

|---|---|

| In vitro studies on pyrrolidine derivatives | Induced apoptosis in cancer cell lines (A549, MCF-7) |

| Docking studies | Strong binding affinity with cancer-related proteins |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and inflammation.

- Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways and cancer cell proliferation.

- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, which can mitigate oxidative damage in cells.

Case Studies

Several case studies have focused on the biological activity of related compounds:

- Antimicrobial Efficacy : A study evaluated the effectiveness of thiophene-containing compounds against resistant bacterial strains, demonstrating significant antibacterial activity comparable to standard antibiotics.

- Cancer Cell Line Studies : Another investigation assessed the effects of pyrrolidine derivatives on cancer cell lines, revealing that certain substitutions enhance cytotoxicity and apoptosis induction.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related pyrrolidine carboxamides from published literature.

Structural Features and Functional Groups

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups

- The target compound’s phenylsulfonyl group (electron-withdrawing) contrasts with fluorobenzyl (mildly electron-withdrawing due to fluorine) in and diphenylphosphino (electron-donating) in . Sulfonyl groups enhance oxidative stability but may reduce solubility compared to phosphine or benzyl groups.

Aromatic vs. Aliphatic Substituents

- The thiophen-2-ylmethyl group in the target compound offers aromatic interactions distinct from the naphthyl group in (larger π-system) or the thiadiazole in (nitrogen-rich heterocycle). Thiophene’s sulfur atom may improve membrane permeability compared to purely hydrocarbon aromatics.

Carboxamide vs. Thioamide

- The target’s carboxamide group differs from thioamide derivatives (e.g., ), which exhibit altered hydrogen-bonding capacity and metabolic pathways. Thioamides are more resistant to hydrolysis but may exhibit higher toxicity.

Molecular Complexity

Solubility and Bioavailability

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.